molecular formula C16H14N4O3 B11982872 N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 303106-40-3

N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11982872
CAS No.: 303106-40-3
M. Wt: 310.31 g/mol
InChI Key: OWVJRPYIOVNKLE-RQZCQDPDSA-N
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Description

N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a hydroxybenzylidene group, a methylfuran moiety, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-hydroxybenzaldehyde with 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. This reaction forms the Schiff base, N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The hydroxy group in the benzylidene moiety can undergo substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.

    Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, making it a subject of interest in biological research.

    Medicine: Due to its pharmacological properties, it is studied for its potential therapeutic applications, including as a candidate for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes.

Comparison with Similar Compounds

N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    N’-(4-Hydroxybenzylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a different furan moiety, leading to variations in its chemical and biological properties.

    N’-(4-Hydroxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide:

    N’-(4-Hydroxybenzylidene)-3-(5-methylpyridin-2-yl)-1H-pyrazole-5-carbohydrazide: The incorporation of a pyridine ring introduces nitrogen into the structure, affecting its electronic properties and interactions with biological targets.

Properties

CAS No.

303106-40-3

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4O3/c1-10-2-7-15(23-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(21)6-4-11/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+

InChI Key

OWVJRPYIOVNKLE-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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